molecular formula C26H22N2O3S B4982070 N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide

N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide

Cat. No.: B4982070
M. Wt: 442.5 g/mol
InChI Key: ZYDCHDHZRPYFIM-UHFFFAOYSA-N
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Description

N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a hydroxy group, and a benzohydrazide moiety, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N'-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-19-14-16-21(17-15-19)26(31,23-13-8-18-32-23)25(30)27-28(22-11-6-3-7-12-22)24(29)20-9-4-2-5-10-20/h2-18,31H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDCHDHZRPYFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CS2)(C(=O)NN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetic acid with N-phenylbenzohydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-hydroxy-2-(4-methylphenyl)-2-thiophen-2-ylacetyl]-N-phenylbenzohydrazide is unique due to its combination of a thiophene ring and benzohydrazide moiety, which imparts distinct chemical and biological properties

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